molecular formula C12H17NO B1283014 4-(Benzyl(methyl)amino)butan-2-one CAS No. 16635-00-0

4-(Benzyl(methyl)amino)butan-2-one

Cat. No. B1283014
CAS RN: 16635-00-0
M. Wt: 191.27 g/mol
InChI Key: QXXVHCSAINGHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Benzyl(methyl)amino)butan-2-one" is a chemical of interest in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture . Similarly, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium on carbon in various solvents under mild conditions shows the versatility of benzylamino compounds and the potential for synthesizing related structures .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as well as computational methods like density functional theory (DFT). For example, the structures of some azo-benzoic acids were confirmed using these methods, and the molecular structures and geometries were optimized using the B3LYP density functional theory method . This suggests that similar methods could be employed to analyze the molecular structure of "4-(Benzyl(methyl)amino)butan-2-one".

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the reactions they undergo. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . This indicates that "4-(Benzyl(methyl)amino)butan-2-one" may also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For example, the compound synthesized in crystallizes in the monoclinic space group and has a calculated density. The extensive intermolecular hydrogen bonding and pi-pi stacking interactions contribute to the stability of the structure. These properties are crucial for understanding the behavior of "4-(Benzyl(methyl)amino)butan-2-one" in different environments and could be similar due to the presence of the benzylamino group.

Scientific Research Applications

Biotechnological Applications

Fungi-produced secondary metabolites, including 4-(N-methyl-N-phenyl amino) butan-2-one, have significant biotechnological applications. A study on Aspergillus gorakhpurensis revealed that this compound exhibits strong inhibitory activity against bacteria and fungi. Additionally, it showed marked larvicidal activity in bioassays with Spodoptera litura larvae, indicating potential in agricultural pest control applications (Busi et al., 2009).

Photopolymerization

4-(Benzyl(methyl)amino)butan-2-one derivatives have been explored in the field of photopolymerization. A study introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, showing promising results in the generation of alkyl and nitroxide radicals under UV irradiation. This compound demonstrated potential as a photoiniferter in nitroxide-mediated photopolymerization, highlighting its relevance in material sciences and photopolymerization technology (Guillaneuf et al., 2010).

Chemical Synthesis and Molecular Modeling

4-(Benzyl(methyl)amino)butan-2-one is also significant in the synthesis of various chemical compounds. For instance, its derivatives have been used in the creation of new bipyrazole derivatives, which were studied for their potential as corrosion inhibitors using density functional theory (DFT) (Wang et al., 2006). Additionally, benzylamine derivatives of this compound were synthesized and evaluated for their inhibition activities against monoamine oxidases, with molecular docking and dynamic simulations to assess their binding interactions (Ahmad et al., 2018).

Fragrance Synthesis

In the fragrance industry, derivatives of 4-(Benzyl(methyl)amino)butan-2-one have been synthesized for their aromatic properties. For example, the condensation of tetramethylenediethylenetetramine with 4-phenylbutan-2-one led to the production of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).

Enzymatic Kinetic Resolution

In biochemical research, 4-(Benzyl(methyl)amino)butan-2-one and its analogs have been utilized in the enzymatic kinetic resolution of primary amines. This process, using CAL-B catalysis, demonstrates the compound's significance in the selective synthesis of enantiomerically pure compounds (Nechab et al., 2007).

Safety And Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[benzyl(methyl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXVHCSAINGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558829
Record name 4-[Benzyl(methyl)amino]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyl(methyl)amino)butan-2-one

CAS RN

16635-00-0
Record name 4-[Benzyl(methyl)amino]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 3
Reactant of Route 3
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 4
Reactant of Route 4
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 5
Reactant of Route 5
4-(Benzyl(methyl)amino)butan-2-one
Reactant of Route 6
4-(Benzyl(methyl)amino)butan-2-one

Citations

For This Compound
3
Citations
KF Zhang - 2018 - edoc.unibas.ch
Over the past decades, transition-metal-catalyzed cross-coupling reactions have witnessed considerable growth and emerged as a powerful tool for the construction of carbon-carbon …
Number of citations: 0 edoc.unibas.ch
CM Adolph, J Werth, R Selvaraj… - The Journal of …, 2017 - ACS Publications
Heterogeneous semiconductors are underexploited as photoredox catalysts in organic synthesis relative to their homogeneous, molecular counterparts. Here, we report the use of metal/…
Number of citations: 14 pubs.acs.org
S Collina, G Loddo, M Urbano, L Linati… - Bioorganic & Medicinal …, 2007 - Elsevier
A new series of arylalkyl- and alkenylamines was designed, synthesized, and evaluated for binding to σ 1 and σ 2 receptors. Many compounds exhibited nanomolar affinity for σ 1 …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.